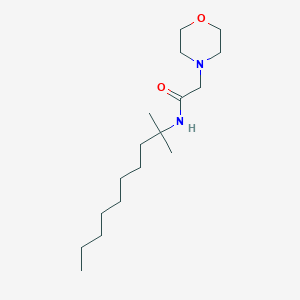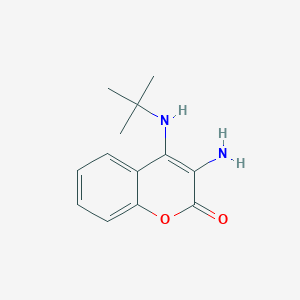![molecular formula C30H38N2O2 B421191 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol](/img/structure/B421191.png)
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol is a complex organic compound with a unique structure that combines multiple ring systems and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the pyrazino[3,2,1-jk]carbazole core through cyclization reactions.
- Introduction of the cyclohexyl group via alkylation or acylation reactions.
- Attachment of the 2-methylphenoxy group through etherification reactions.
- Final functionalization to introduce the propan-2-ol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the ring systems or functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-chlorophenoxy)propan-2-ol: Similar structure but with a chlorine atom instead of a methyl group.
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The uniqueness of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
特性
分子式 |
C30H38N2O2 |
|---|---|
分子量 |
458.6g/mol |
IUPAC名 |
1-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-21-8-5-6-13-29(21)34-20-24(33)19-31-16-17-32-27-15-14-23(22-9-3-2-4-10-22)18-26(27)25-11-7-12-28(31)30(25)32/h5-6,8,13-15,18,22,24,28,33H,2-4,7,9-12,16-17,19-20H2,1H3 |
InChIキー |
ISIWOFICMJUWIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(CN2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6)O |
正規SMILES |
CC1=CC=CC=C1OCC(CN2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-amino-5-nitro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B421110.png)
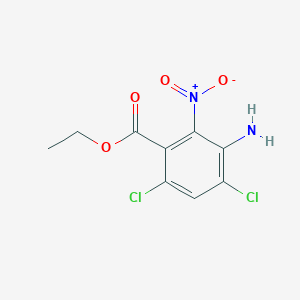
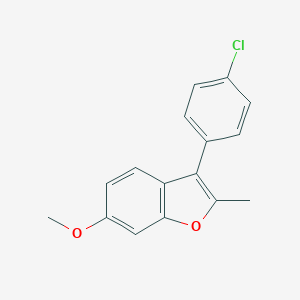
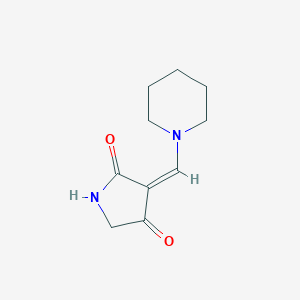
![Diethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B421117.png)
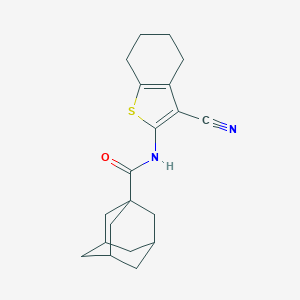
![N-(8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbutanamide](/img/structure/B421119.png)
![2-(4-phenyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B421122.png)
![N-[3-(dimethylamino)propyl]-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B421125.png)

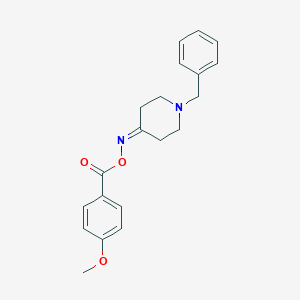
![7-Cyclohexyl-10-methyl-2,4,5,10-tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B421129.png)
